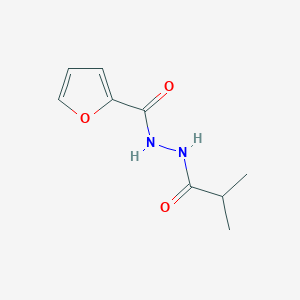
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide, commonly known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It was first discovered by Dow AgroSciences in 1993 and was introduced to the market in 2005. Diclosulam is known for its broad-spectrum activity against a wide range of weeds, including difficult-to-control species such as marestail, waterhemp, and Palmer amaranth.
作用機序
The herbicidal activity of diclosulam is due to its ability to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources during its application.
実験室実験の利点と制限
Diclosulam is a useful tool for studying the biosynthesis of branched-chain amino acids in plants and the impact of ALS inhibition on plant growth and development. However, its effectiveness can be affected by environmental factors such as temperature, soil moisture, and pH.
将来の方向性
There are several areas of research that are currently being explored with regards to diclosulam. These include:
1. Development of new formulations that improve the efficacy and safety of diclosulam.
2. Investigation of the impact of diclosulam on non-target organisms, including soil microorganisms and beneficial insects.
3. Study of the potential for diclosulam to be used in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Exploration of the potential for diclosulam to be used in sustainable agriculture practices, such as conservation tillage and cover cropping.
In conclusion, diclosulam is a herbicide that has been extensively studied for its herbicidal properties and its potential use in agriculture. Its mechanism of action involves the inhibition of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has a low toxicity to mammals and birds, but can be toxic to aquatic organisms. Future research is focused on improving the efficacy and safety of diclosulam, investigating its impact on non-target organisms, and exploring its potential for use in sustainable agriculture practices.
合成法
The synthesis of diclosulam involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 3-methylphenol to form 3,4-dichloro-2-(3-methylphenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide.
科学的研究の応用
Diclosulam has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Diclosulam has also been studied for its impact on soil microbial communities and its potential to affect soil health.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPHENAOIUVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)


![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)


